Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate is a chemical compound with significant applications in agricultural chemistry, particularly as an intermediate in the synthesis of herbicides. Its molecular formula is C₉H₁₃F₃N₂O₃, and it has a molecular weight of 254.21 g/mol. This compound is primarily recognized for its role in the production of Tiafenacil, a uracil herbicide used for controlling various plant species .
Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate is classified under several categories including building blocks and miscellaneous compounds in chemical synthesis. It is also categorized as a fluorinated compound due to the presence of trifluoromethyl groups, which are known for their unique chemical properties and applications in agrochemicals .
The synthesis of Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate typically involves multi-step organic reactions. The key steps include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate features a butenoate backbone with specific functional groups:
The structural representation can be depicted using SMILES notation: CCOC(=O)C(=C(N(C)C)C(F)(F)F)
. This notation encodes the arrangement of atoms within the molecule including functional groups .
Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate participates in several chemical reactions typical for compounds containing both ester and amide functionalities:
These reactions are crucial for its transformation into more complex molecules used in various applications .
The mechanism of action for Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate primarily relates to its use as a herbicide precursor. Upon application:
This action is particularly effective against certain weed species due to its structural specificity .
Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate is primarily utilized as an intermediate in the synthesis of herbicides such as Tiafenacil. Its role as a building block in organic synthesis makes it valuable in developing new agrochemicals aimed at improving crop yields while managing weed populations effectively .
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: